molecular formula C28H36ClN5O3S B560025 Ceritinib CAS No. 1032900-25-6

Ceritinib

Cat. No.: B560025
CAS No.: 1032900-25-6
M. Wt: 558.1 g/mol
InChI Key: VERWOWGGCGHDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceritinib is an antineoplastic kinase inhibitor used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients who have inadequate clinical response or intolerance to crizotinib .


Synthesis Analysis

A convenient route for the synthesis of this compound (LDK378) involving starting materials that are commercially available has been achieved. The procedure employed mild reaction conditions and avoided the use of expensive reagents compared to the original synthetic route reported by Novartis .


Molecular Structure Analysis

This compound has been designed to possess superior ALK selectivity and is able to overcome the problem of crizotinib resistance, which may be caused by acquired mutation in the gatekeeper residue protecting the kinase ATP binding pocket .


Chemical Reactions Analysis

The first electrochemical investigation of this compound was described using a commercially available boron-doped diamond electrode pretreated cathodically. This compound presented two pairs of oxidation/reduction peaks in aqueous solution .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties: Hydrogen bond acceptors 7, Hydrogen bond donors 3, Rotatable bonds 9, Topological polar surface area 113.62, Molecular weight 557.22, XLogP 6.55 . In various solvent systems, several polymorphs were produced .

Scientific Research Applications

  • Treatment of ALK-Positive Non-Small Cell Lung Cancer (NSCLC) : Ceritinib is an oral anaplastic lymphoma kinase (ALK) inhibitor developed for tumors with genetic abnormalities in ALK, notably for second-line treatment of ALK-positive NSCLC (Dhillon & Clark, 2014). It has shown significant improvement in median progression-free survival compared to chemotherapy in patients with advanced ALK-rearranged NSCLC who had previously progressed following crizotinib and platinum-based doublet chemotherapy (Shaw et al., 2017).

  • Efficacy in Patients with Brain Metastases : this compound's effectiveness extends to patients with brain metastases, with outcomes generally consistent with those of the overall study populations (Deeks, 2016).

  • Preventing Bone Loss : this compound also shows potential in preventing bone loss by suppressing osteoclast formation, particularly useful in patients with ALK-rearranged NSCLC who are at risk of developing bone metastasis (He et al., 2022).

  • Optimizing Administration and Dosage : Studies have explored the optimal administration and dosage of this compound. For instance, a study assessed the steady-state pharmacokinetics and safety of this compound administered with a low-fat meal, suggesting potential improvements in gastrointestinal tolerability (Cho et al., 2017).

  • Activity Against Specific Mutations : this compound is active in patients with various resistance mutations in ALK and in patients without detectable mutations, offering a treatment option even after the development of resistance to other ALK inhibitors (Shaw et al., 2014).

  • Pharmacokinetic Analysis : Research has focused on developing reliable methods for quantifying this compound in human plasma, supporting its use in clinical studies and therapeutic monitoring (Heudi et al., 2014).

  • Treatment of Inflammatory Myofibroblastic Tumor (IMT) : this compound has shown significant response in metastatic IMT after failure of crizotinib, suggesting its potential application beyond NSCLC (Mansfield et al., 2016).

  • First-Line Therapy for ALK-Rearranged NSCLC : this compound has demonstrated significant and clinically meaningful improvement in progression-free survival compared to chemotherapy in patients with advanced ALK-rearranged NSCLC as a first-line therapy (Soria et al., 2017).

  • Nanobubble Formulation for Enhanced Delivery : Research has focused on developing this compound-loaded nanobubbles using chitosan for targeted drug delivery, enhancing the efficacy of this compound in cancer treatment (Muralikrishna et al., 2022).

  • Binding Behavior with Human α-1 Acid Glycoprotein : Multi-spectroscopic and molecular modeling approaches have been used to clarify the binding behavior between this compound and human α-1 acid glycoprotein, providing insights into its pharmacodynamics (Wang et al., 2020).

Mechanism of Action

Ceritinib is an antineoplastic kinase inhibitor primarily used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown inadequate clinical response or intolerance to crizotinib .

Target of Action

This compound targets the anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase, which, after genetic rearrangement, acts as an oncogenic driver in a subset of non-small cell lung cancers (NSCLCs) . This compound also targets other tyrosine kinases such as insulin-like growth factor 1 receptor (IGF1R) and focal adhesion kinase (FAK) .

Mode of Action

This compound exerts its therapeutic effect by inhibiting autophosphorylation of ALK , ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . This inhibition blocks the constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype .

Biochemical Pathways

This compound treatment inhibits the RTK/ACK/AR pathway and other downstream pathways in AR+ TNBC cells . It also inhibits the FAK-YB-1 signaling pathway that leads to paclitaxel resistance in all types of TNBC cells .

Pharmacokinetics

The pharmacokinetics of this compound are complex. It is highly bound to human plasma protein and to brain tumor tissue . The unbound drug concentrations achieved in brain metastases and patients with recurrent glioblastoma were insufficient for target modulation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth in vitro and in vivo . The combination of this compound and enzalutamide showed a robust inhibitory effect on cell growth of AR+ TNBC cells .

Safety and Hazards

Ceritinib can cause serious side effects on your heart, lungs, or liver. It can harm an unborn baby. Both men and women using this compound should use effective birth control to prevent pregnancy .

Future Directions

Future progress in treating ALK+ NSCLC will focus on determining the optimal sequencing of therapies and strategies to overcome acquired resistance, an ongoing challenge in treating ALK-mutation–driven tumors .

Biochemical Analysis

Biochemical Properties

Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . It also inhibits other receptor kinases such as insulin-like growth factor I receptor (IGF-1R), insulin receptor and ROSI .

Cellular Effects

This compound has shown to have a robust inhibitory effect on cell growth of AR+ TNBC cells in vitro and in vivo . It also inhibits FAK-YB-1 signaling pathway that leads to paclitaxel resistance in all types of TNBC cells . In ALK+ NSCLC, this compound showed antitumor activity in patients with active brain metastases and/or leptomeningeal disease .

Molecular Mechanism

This compound acts by inhibiting the autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . It also inhibits RTK/ACK/AR pathway and other downstream pathways in AR+ TNBC cells .

Temporal Effects in Laboratory Settings

This compound has shown to have a fierce lethality to the planktonic and persistent S. aureus by a time-killing kinetics assay . It also showed biofilm inhibition and mature biofilm eradication .

Dosage Effects in Animal Models

In animal models, this compound showed a robust inhibitory effect on cell growth of AR+ TNBC cells . The combination of paclitaxel and this compound showed drastic inhibition of tumor growth compared to a single drug alone .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 3A with other cytochrome P450 enzymes . It is mainly excreted in the feces, with only a minor fraction being eliminated in urine .

Transport and Distribution

This compound is a substrate for the adenosine triphosphate binding-cassette transporter B1 . The different substrate specificities of the transporters play a key role in superior blood–brain barrier penetration by alectinib than by crizotinib and this compound .

Subcellular Localization

The ROS1 fusion gene partner seems responsible for defining the subcellular localization of the resulting protein

Properties

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725373
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ceritinib inhibits Anaplastic lymphoma kinase (ALK) also known as ALK tyrosine kinase receptor or CD246 (cluster of differentiation 246), which is an enzyme that in humans is encoded by the ALK gene. About 4-5% of NSCLCs have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins and demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1032900-25-6
Record name Ceritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CERITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.